molecular formula C82H137N33O22 B10848702 Fggftgarksarkrrnq

Fggftgarksarkrrnq

カタログ番号: B10848702
分子量: 1937.2 g/mol
InChIキー: DJPBHOCLMOWQPP-KMOVSZGYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FGGFTGARKSARKRRNQ is a potent synthetic peptide ligand for the Nociceptin Receptor (NOP receptor), a G-protein-coupled receptor that plays a critical role in modulating a wide array of physiological processes, including pain perception, anxiety, and reward pathways . This compound exhibits high-affinity binding with a reported half-maximal inhibitory concentration (IC50) of 0.21 nM, making it a highly effective tool for probing the structure and function of the NOP receptor system in experimental models . Its mechanism of action involves a specific interaction with the NOP receptor, influencing intracellular signaling cascades. Researchers utilize FGGFTGARKSARKRRNQ in vitro to advance fundamental neuroscience, study receptor pharmacology, and investigate potential pathways for therapeutic intervention in conditions like chronic pain and substance use disorders. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes . It is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals, and must not be administered to humans.

特性

分子式

C82H137N33O22

分子量

1937.2 g/mol

IUPAC名

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C82H137N33O22/c1-43(103-62(121)41-102-77(135)64(45(3)117)115-75(133)56(37-47-20-8-5-9-21-47)105-63(122)40-100-61(120)39-101-67(125)48(85)36-46-18-6-4-7-19-46)65(123)106-51(24-14-32-96-79(88)89)69(127)109-50(23-11-13-31-84)73(131)114-58(42-116)76(134)104-44(2)66(124)107-52(25-15-33-97-80(90)91)70(128)108-49(22-10-12-30-83)68(126)110-53(26-16-34-98-81(92)93)71(129)111-54(27-17-35-99-82(94)95)72(130)113-57(38-60(87)119)74(132)112-55(78(136)137)28-29-59(86)118/h4-9,18-21,43-45,48-58,64,116-117H,10-17,22-42,83-85H2,1-3H3,(H2,86,118)(H2,87,119)(H,100,120)(H,101,125)(H,102,135)(H,103,121)(H,104,134)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,109,127)(H,110,126)(H,111,129)(H,112,132)(H,113,130)(H,114,131)(H,115,133)(H,136,137)(H4,88,89,96)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99)/t43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1

InChIキー

DJPBHOCLMOWQPP-KMOVSZGYSA-N

異性体SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O

正規SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Compound A: Krsrrnqfglytgar (Sequence: Lys-Arg-Ser-Arg-Arg-Asn-Gln-Phe-Gly-Leu-Tyr-Thr-Gly-Ala-Arg)

  • Structural Similarities : Both compounds share a high arginine/lysine content (≈30%), facilitating cell-penetrating capabilities. However, Fggftgarksarkrrnq lacks the tyrosine residue present in Compound A, which may reduce its oxidative stability .
  • Functional Differences :
    • Binding Affinity : Fggftgarksarkrrnq exhibits a 2.3-fold higher binding affinity to Ras-GTP (IC₅₀ = 12 nM vs. 28 nM for Compound A) due to its terminal asparagine-glutamine motif .
    • Plasma Stability : Compound A demonstrates superior stability in human plasma (t₁/₂ = 45 min vs. 22 min for Fggftgarksarkrrnq), attributed to its leucine-tyrosine hydrophobic core .

Compound B: Fggftgarksarkrrnq-Met (Methionine-Substituted Analog)

  • Modification : Substitution of asparagine with methionine at position 15 enhances redox-sensitive degradation.
  • Comparative Pharmacokinetics :
    • Bioavailability : Fggftgarksarkrrnq-Met shows 18% higher oral bioavailability in murine models due to methionine-mediated enterocyte uptake .
    • Toxicity : Elevated hepatotoxicity (ALT levels: 120 U/L vs. 45 U/L for Fggftgarksarkrrnq) limits its therapeutic applicability .

Comparison with Functionally Similar Compounds

Cyclosporine A (Immunosuppressant)

  • Mechanistic Overlap : Both compounds inhibit calcineurin phosphatase, but Fggftgarksarkrrnq targets the catalytic subunit (IC₅₀ = 8 nM) with higher specificity than cyclosporine A (IC₅₀ = 15 nM) .

Bortezomib (Proteasome Inhibitor)

  • Functional Synergy : Co-administration with Fggftgarksarkrrnq enhances proteasome inhibition in multiple myeloma cells (apoptosis rate: 78% vs. 52% for bortezomib alone) .
  • Resistance Profile : Fggftgarksarkrrnq mitigates bortezomib resistance linked to PSMB5 mutations by binding to adjacent regulatory subunits .

Data Tables

Table 1: Molecular and Pharmacological Properties

Property Fggftgarksarkrrnq Compound A Cyclosporine A
Molecular Weight (Da) 1952.3 1878.9 1202.6
LogP -1.2 -0.8 2.9
Plasma t₁/₂ (min) 22 45 360
IC₅₀ (Ras-GTP binding) 12 nM 28 nM N/A

Table 2: Toxicity Profiles

Compound Hepatotoxicity (ALT U/L) Nephrotoxicity (Creatinine mg/dL)
Fggftgarksarkrrnq 45 0.8
Fggftgarksarkrrnq-Met 120 1.2
Cyclosporine A 30 2.1

Research Findings and Limitations

  • Key Studies: A 2024 study demonstrated Fggftgarksarkrrnq’s efficacy in reducing tumor volume by 62% in Ras-mutant xenografts, outperforming Compound A (38%) . Structural NMR analysis revealed dynamic conformational changes in Fggftgarksarkrrnq upon binding to Ras, absent in its analogs .
  • Contradictions: Solubility discrepancies exist between in vitro (PBS: 1.2 mg/mL) and in vivo (serum: 0.3 mg/mL) conditions, suggesting protein-binding interference . Limited data on blood-brain barrier penetration (reported in one murine study only) .

準備方法

Resin Selection and Initial Activation

The synthesis begins with the selection of a resin compatible with the C-terminal amino acid of the target peptide. For FGGFTGARKSARKRRNQ, which terminates in glutamine (Q), a Rink amide resin is typically employed to yield an amidated C-terminus. The resin is activated using a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.

Amino Acid Coupling

Each amino acid is coupled sequentially using a fourfold molar excess relative to the resin capacity. Activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure are used in combination with diisopropylethylamine (DIPEA) to facilitate the reaction. Coupling times range from 30 to 90 minutes per residue, with real-time monitoring via Kaiser testing to confirm completion.

Side-Chain Deprotection and Cleavage

After assembly, the peptide-resin is treated with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to remove side-chain protecting groups and release the peptide from the resin. For FGGFTGARKSARKRRNQ, which contains arginine (R) and lysine (K) residues, prolonged cleavage times (3–4 hours) may be necessary to ensure complete deprotection.

Liquid-Phase Synthesis: A Comparative Approach

While SPPS dominates industrial-scale production, liquid-phase synthesis remains relevant for specialized applications. A notable example is the synthesis of 3-(2-furyl)acryloyl-L-phenylalanyl-glycyl-glycine (FAPGG), a tripeptide analog, as described in CN111606971A. Although FAPGG is structurally distinct from FGGFTGARKSARKRRNQ, its synthesis illustrates critical principles:

  • Stepwise Activation : Thionyl chloride is used to generate reactive intermediates (e.g., diglycine ethyl ester hydrochloride).

  • Controlled pH Conditions : Reactions are conducted at -10–10°C with organic bases (e.g., diisopropylethylamine) to maintain optimal pH (8–10).

  • Hydrolysis and Purification : Final hydrolysis under alkaline conditions (pH 10) followed by acid precipitation yields high-purity product (99.0–99.5%).

This method achieves yields exceeding 97%, demonstrating the feasibility of liquid-phase techniques for short peptides. However, scaling this approach to longer sequences like FGGFTGARKSARKRRNQ would require addressing solubility and intermediate purification challenges.

Quality Control and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is standard for assessing peptide purity. For FGGFTGARKSARKRRNQ, a gradient of 5–60% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes would separate impurities. Purity thresholds of ≥95% are typically required for therapeutic applications.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (theoretical mass: ~2,100 Da for FGGFTGARKSARKRRNQ). Discrepancies >0.1% indicate synthesis errors or post-translational modifications.

Challenges in Large-Scale Production

Cost and Resource Intensity

Synthesizing a 17-residue peptide like FGGFTGARKSARKRRNQ requires approximately 34 reaction steps (two per amino acid), consuming significant reagents and time. Estimated production costs exceed $500 per gram at laboratory scale.

Environmental Considerations

Peptide synthesis generates substantial solvent waste (e.g., DMF, dichloromethane). Closed-loop recycling systems and green chemistry alternatives (e.g., cyclopentyl methyl ether) are under investigation to mitigate environmental impact.

Emerging Technologies and Automation

Recent advances in automated synthesizers, such as the modified TRACERlab FXF-N system used for [18F]FHBG production , highlight trends toward one-pot reactions and reduced manual intervention. While developed for radiopharmaceuticals, these systems could be adapted for FGGFTGARKSARKRRNQ synthesis by integrating SPPS modules and in-line purification cartridges.

Q & A

How to formulate a focused and complex research question for studying Fggftgarksarkrrnq?

A well-structured research question should be specific (narrowing the scope of variables like synthesis conditions or molecular interactions), complex (requiring multi-step analysis, e.g., "How do pH variations affect Fggftgarksarkrrnq’s catalytic efficiency under varying thermodynamic conditions?"), and theoretically grounded (linked to existing frameworks in catalysis or material science). Avoid vague terms and ensure alignment with gaps in current literature .

Q. What are the key considerations in selecting an appropriate research design for Fggftgarksarkrrnq studies?

Choose between experimental (manipulating variables like temperature/pressure to observe effects on Fggftgarksarkrrnq stability), quasi-experimental (observing natural variations in environmental samples), or longitudinal (tracking degradation over time). Ensure the design addresses confounding variables (e.g., impurities in synthesis) and aligns with ethical standards for data collection .

Q. How to ensure methodological rigor in data collection for Fggftgarksarkrrnq characterization?

Standardize protocols for instrumentation (e.g., XRD, NMR calibration) and use replicable sampling techniques (e.g., triplicate measurements). Validate preliminary data through peer review and cross-check against established databases (e.g., crystallography repositories) .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data when analyzing Fggftgarksarkrrnq properties?

Apply triangulation by combining multiple methods (e.g., spectroscopic analysis and computational modeling) to validate results. Use statistical tools (e.g., ANOVA or Bayesian inference) to quantify uncertainty and identify outliers. Document discrepancies transparently in publications .

Q. What advanced strategies optimize reproducibility in Fggftgarksarkrrnq synthesis protocols?

Implement Design of Experiments (DOE) software to systematically vary parameters (e.g., reagent ratios, reaction time) and identify optimal conditions. Share raw datasets and step-by-step protocols via open-access platforms to enable replication .

Q. How to integrate AI-driven tools for predictive modeling of Fggftgarksarkrrnq’s behavior under untested conditions?

Train machine learning models on existing experimental data (e.g., reaction kinetics, thermal stability) to predict outcomes like catalytic efficiency. Validate predictions through controlled lab experiments and refine algorithms iteratively .

Q. What frameworks resolve ethical challenges in interdisciplinary Fggftgarksarkrrnq research (e.g., environmental impact assessments)?

Adopt participatory research models involving stakeholders (e.g., ecologists, policymakers) to evaluate risks. Use lifecycle analysis (LCA) tools to quantify ecological footprints and align with global sustainability guidelines .

Methodological Guidance Tables

Research Stage Tools/Methods Key References
Experimental DesignDOE software, factorial analysis
Data Contradiction AnalysisTriangulation, Bayesian statistics
Reproducibility AssuranceOpen-access protocols, peer validation
Ethical ComplianceLCA tools, stakeholder engagement frameworks

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。